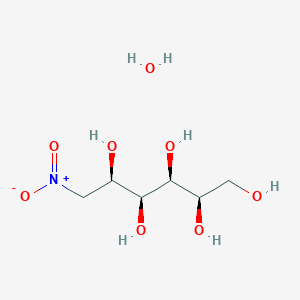
2-Chloro-5-(pentafluorosulfur)benzaldehyde
Overview
Description
2-Chloro-5-(pentafluorosulfur)benzaldehyde (2C5PFB) is an organic compound that belongs to the class of aryl aldehydes and has a molecular formula of C7H3ClF5O2S. It is a colorless solid that is soluble in water and organic solvents. 2C5PFB has been widely used in scientific research due to its unique properties and its ability to act as a catalyst in various reactions.
Scientific Research Applications
2-Chloro-5-(pentafluorosulfur)benzaldehyde has been widely used in scientific research due to its unique properties and its ability to act as a catalyst in various reactions. It has been used as a reagent for the synthesis of various organic compounds, such as 2-chloro-4-fluorobenzaldehyde, 4-chloro-2-fluorobenzaldehyde and 4-chloro-2-methylbenzaldehyde. Additionally, it has been used as an intermediate in the synthesis of various pharmaceuticals, such as mebendazole and niclosamide.
Mechanism Of Action
2-Chloro-5-(pentafluorosulfur)benzaldehyde acts as a catalyst in various reactions due to its ability to form a reactive intermediate. The intermediate is formed when the aldehyde group of the 2-Chloro-5-(pentafluorosulfur)benzaldehyde reacts with a nucleophile, such as an amine or an alcohol, to form an enolate. The enolate then reacts with a second nucleophile to form the desired product.
Biochemical And Physiological Effects
2-Chloro-5-(pentafluorosulfur)benzaldehyde has not been studied for its biochemical and physiological effects. However, due to its ability to act as a catalyst in various reactions, it is possible that it could have an effect on biochemical and physiological processes.
Advantages And Limitations For Lab Experiments
2-Chloro-5-(pentafluorosulfur)benzaldehyde has many advantages for use in lab experiments. It is inexpensive and readily available, and it is soluble in water and organic solvents. Additionally, it can act as a catalyst in various reactions, making it a useful reagent in synthetic organic chemistry. One limitation of 2-Chloro-5-(pentafluorosulfur)benzaldehyde is that it can be toxic if inhaled, so it should be handled with care in the lab.
Future Directions
Future research on 2-Chloro-5-(pentafluorosulfur)benzaldehyde should focus on its biochemical and physiological effects as well as its potential applications in various fields. Additionally, further research should be conducted on its use as a catalyst in various reactions, as well as its potential for use in the synthesis of pharmaceuticals. Finally, further research should be conducted on the safety and toxicity of 2-Chloro-5-(pentafluorosulfur)benzaldehyde to ensure its safe use in lab experiments.
properties
IUPAC Name |
2-chloro-5-(pentafluoro-λ6-sulfanyl)benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClF5OS/c8-7-2-1-6(3-5(7)4-14)15(9,10,11,12)13/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWBTYNKTVFWDHW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1S(F)(F)(F)(F)F)C=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClF5OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-5-(pentafluorosulfur)benzaldehyde | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2,6-Diazaspiro[3.4]octan-7-one hydrochloride](/img/structure/B1431337.png)


![6-chloro-N,N-dimethyl-5-[(methylamino)methyl]pyrimidin-4-amine](/img/structure/B1431343.png)

![8-Chloro-6-methyl-imidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B1431346.png)
![Endo-7-amino-9-boc-3-oxa-9-aza-bicyclo[3.3.1]nonane](/img/structure/B1431348.png)
![8-Chloro-1,2,3,4,4a,9b-hexahydro-pyrido[4,3-b]indole-5-carboxylic acid tert-butyl ester](/img/structure/B1431349.png)





